molecular formula C6H11ClO3S B6599656 (3-methyloxolan-3-yl)methanesulfonylchloride CAS No. 1896597-85-5

(3-methyloxolan-3-yl)methanesulfonylchloride

Cat. No.: B6599656
CAS No.: 1896597-85-5
M. Wt: 198.67 g/mol
InChI Key: IJIPMOPQFVAWAR-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methanesulfonylchloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a methanesulfonyl group attached to a 3-methyloxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyloxolan-3-yl)methanesulfonylchloride typically involves the reaction of (3-methyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to (3-methyloxolan-3-yl)methanesulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Formation of (3-methyloxolan-3-yl)methanesulfonamide.

    Oxidation: Formation of (3-methyloxolan-3-yl)methanesulfonic acid.

Scientific Research Applications

(3-Methyloxolan-3-yl)methanesulfonylchloride is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonamides and sulfonate esters.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-methyloxolan-3-yl)methanesulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often proceed via a nucleophilic attack on the sulfur atom, followed by the elimination of chloride ion.

Molecular Targets and Pathways:

    Nucleophilic Substitution Pathway: Involves the attack of a nucleophile on the sulfur atom, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.

Comparison with Similar Compounds

    Methanesulfonylchloride: Lacks the oxolane ring and is a simpler sulfonyl chloride.

    (3-Methyloxolan-3-yl)methanesulfonamide: The amide derivative of (3-methyloxolan-3-yl)methanesulfonylchloride.

    (3-Methyloxolan-3-yl)methanesulfonic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both the oxolane ring and the sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-methyloxolan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIPMOPQFVAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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